BLT1 Subtype Selectivity: U-75302 vs. LY-255283 and Non-Selective LTB4 Antagonists
U-75302 is distinguished by its unambiguous BLT1 receptor subtype selectivity. In a comprehensive review of LTB4 antagonists, only U-75302 and ZK-158252 are identified as compounds with clear BLT1 selectivity, in contrast to LY-255283, which demonstrates BLT2-selective inhibition. This differentiation is critical for pathway-specific studies [1]. This is further corroborated by binding data showing U-75302's high affinity for the BLT1 receptor (Ki = 159 nM on guinea pig lung membranes) and its complete lack of antagonism against [3H]-LTB4 binding to the human BLT2 receptor .
| Evidence Dimension | Receptor Subtype Selectivity (Binding Affinity) |
|---|---|
| Target Compound Data | U-75302: BLT1-selective, Ki = 159 nM (guinea pig lung membranes); No BLT2 antagonism. |
| Comparator Or Baseline | LY-255283: BLT2-selective antagonist. ZK-158252: BLT1-selective antagonist (Ki data not provided in source). |
| Quantified Difference | U-75302 demonstrates a clear functional dichotomy: it is a BLT1-selective antagonist, whereas LY-255283 is BLT2-selective. It has no measurable antagonistic activity at the human BLT2 receptor. |
| Conditions | Literature review and radioligand binding assay ([3H]-LTB4 displacement on guinea pig lung membranes). |
Why This Matters
Procuring U-75302 is essential for experiments requiring definitive interrogation of the BLT1 signaling pathway without the confounding variable of BLT2 activity.
- [1] ScienceDirect. Leukotriene B4 Receptor Antagonist. To date, only two compounds show clear BLT1 selectivity (ZK-158252 and U75302) and one compound (LY-255283) shows BLT2-selective inhibition. View Source
